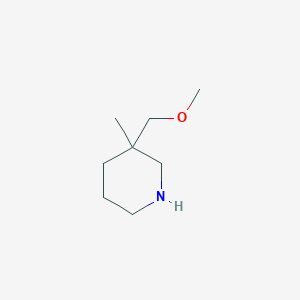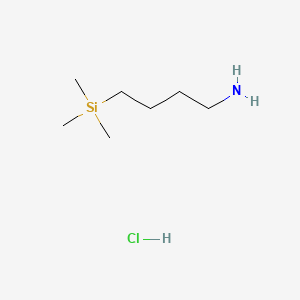
(4-Aminobutyl)trimethylsilanehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminobutyl)trimethylsilanehydrochloride is a chemical compound with the molecular formula C7H20ClNSi. It is a silane-based compound that features an aminobutyl group attached to a trimethylsilane moiety. This compound is primarily used as a coupling agent in materials science to enhance the bonding between organic and inorganic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobutyl)trimethylsilanehydrochloride typically involves the reaction of 4-aminobutylamine with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The resulting product is then purified through recrystallization or distillation .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(4-Aminobutyl)trimethylsilanehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water, the trimethylsilane group can be hydrolyzed to form silanols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced amines or silanes.
Scientific Research Applications
(4-Aminobutyl)trimethylsilanehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between different materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (4-Aminobutyl)trimethylsilanehydrochloride involves its ability to form strong covalent bonds with both organic and inorganic substrates. The aminobutyl group can interact with organic molecules through hydrogen bonding and electrostatic interactions, while the trimethylsilane group can form stable siloxane bonds with inorganic surfaces. This dual functionality makes it an effective coupling agent.
Comparison with Similar Compounds
Similar Compounds
(3-Aminopropyl)trimethoxysilane: Similar in structure but with a propyl group instead of a butyl group.
(3-Aminopropyl)triethoxysilane: Features ethoxy groups instead of methoxy groups.
(3-Aminopropyl)triethoxysilanehydrochloride: Similar but with a different alkyl chain length.
Uniqueness
(4-Aminobutyl)trimethylsilanehydrochloride is unique due to its longer alkyl chain, which provides greater flexibility and improved bonding capabilities compared to shorter-chain analogs. This makes it particularly useful in applications requiring enhanced adhesion and stability.
Properties
Molecular Formula |
C7H20ClNSi |
|---|---|
Molecular Weight |
181.78 g/mol |
IUPAC Name |
4-trimethylsilylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H19NSi.ClH/c1-9(2,3)7-5-4-6-8;/h4-8H2,1-3H3;1H |
InChI Key |
SLQFUCBWAMKAEU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


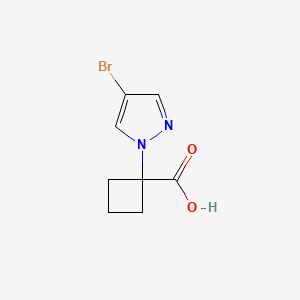
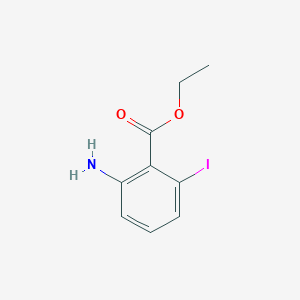
![2-(Bicyclo[3.1.0]hexan-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13566315.png)
![(2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid](/img/structure/B13566321.png)
![4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid](/img/structure/B13566322.png)


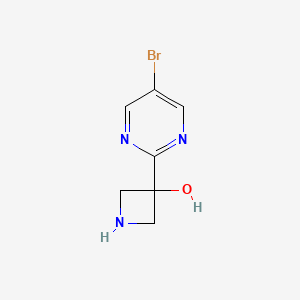
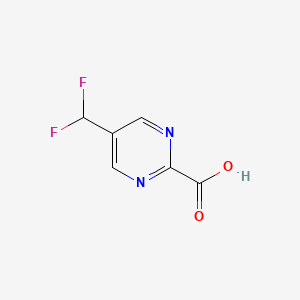



![2-Methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride](/img/structure/B13566364.png)
